
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide, also known as CEP-28122, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, including glioblastoma multiforme, a type of brain cancer. This compound is a member of the pyrrole carboxamide family of compounds, which have been shown to have potent anti-tumor activity in preclinical studies.
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is believed to involve the inhibition of the protein tyrosine kinase (PTK) activity of the receptor tyrosine kinase (RTK) c-Met. c-Met is a key signaling pathway that is involved in the regulation of cell growth, survival, and migration, and is often overexpressed or hyperactivated in cancer cells. By inhibiting c-Met activity, this compound is able to block the downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound is able to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest and apoptosis. In vivo studies have shown that this compound is able to inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide in lab experiments include its potent anti-tumor activity, its well-tolerated profile in animal models, and its specificity for c-Met inhibition. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make dosing and administration challenging, and its potential for off-target effects on other signaling pathways.
Future Directions
There are several future directions for the research and development of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide. One potential direction is the investigation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective c-Met inhibitors that can overcome the limitations of this compound. Finally, the use of this compound in clinical trials for the treatment of various types of cancer is an important future direction that will help to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroacetophenone with methylamine to form 1-(2-fluorophenyl)-N-methylacetamide. This intermediate is then reacted with 3-bromo-1-cyano-2-propene to form N-(1-cyanoethyl)-1-(2-fluorophenyl)-N-methylacetamide. Finally, the N-methyl group is replaced with a trimethylsilyl group using trimethylsilyl chloride to form the final product, this compound.
Scientific Research Applications
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. In these studies, this compound has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including glioblastoma, breast cancer, and lung cancer. In addition, this compound has been shown to be well-tolerated in animal models, with no significant toxicities observed.
properties
IUPAC Name |
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-11-9-14(17(22)20(4)12(2)10-19)13(3)21(11)16-8-6-5-7-15(16)18/h5-9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTHLMGOSSBNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)N(C)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2950523.png)

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)
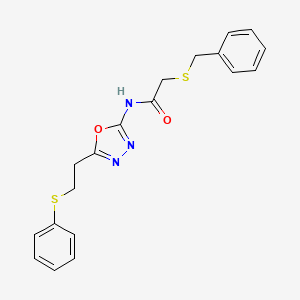
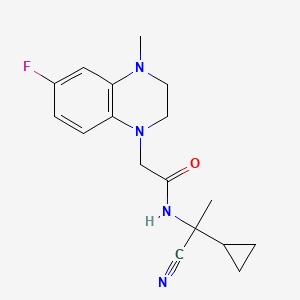
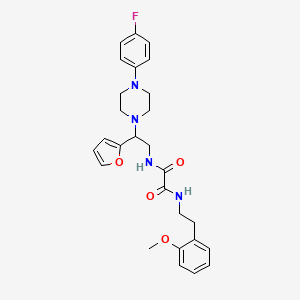
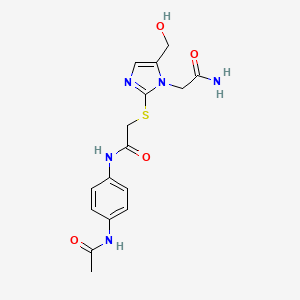
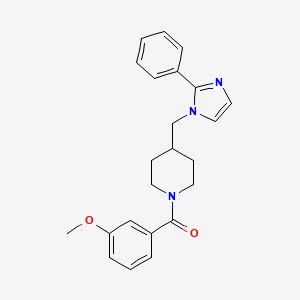

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)

![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2950541.png)
![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)
![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)